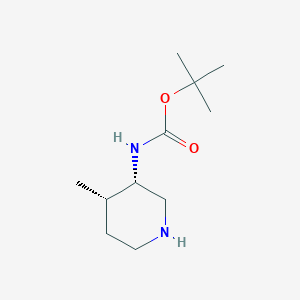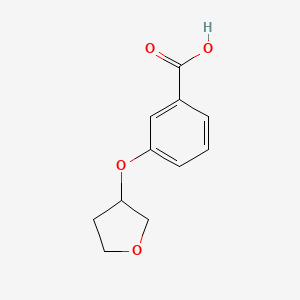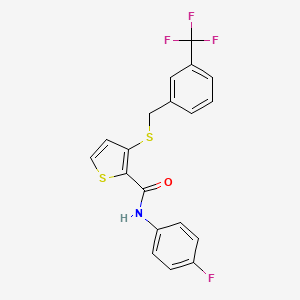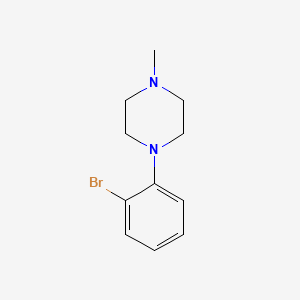
1-(2-溴苯基)-4-甲基哌嗪
概述
描述
Synthesis Analysis
While specific synthesis methods for “1-(2-Bromophenyl)-4-methylpiperazine” were not found, bromophenyl compounds are often synthesized through bromination reactions . For example, substituted 2-bromo phenols can be synthesized by heating substituted cyclohexanones in neat diethyl dibromomalonate .科学研究应用
化学合成和配体开发
- 1-(2-溴苯基)-4-甲基哌嗪已用于化学合成中,特别是在模拟 3 型铜蛋白活性位点的配体开发中。一项研究合成了 4-溴-2-(4-甲基哌嗪-1-基甲基)-6-[{2-(1-哌啶基)乙基}氨基甲基]苯酚等配体来模拟该位点,展示了溴苯酚类配体中的修饰如何影响溶液中的儿茶酚酶活性和形态 (Merkel 等人,2005 年)。
药物合成
- 该化合物已用于合成各种药物。例如,密切相关的化合物 1-氨基-4-甲基哌嗪是药物合成中的关键中间体。通过使 N,N-双(2-氯乙基)甲胺与肼的水溶液反应,开发了一种有效的分离方法,证明了其在药物合成中的重要性 (Kushakova 等人,2004 年)。
抗癌活性
- 在肿瘤学领域,已探索 1-(2-溴苯基)-4-甲基哌嗪的衍生物的抗癌活性。例如,4-甲基哌嗪-1-碳二硫酸衍生物显示出优异的体内和体外抗癌活性以及低毒性。这突出了该化合物在开发新的抗癌剂中的潜力 (Jiang 等人,2007 年)。
抗惊厥特性
- 对相关化合物(如 4-(4-溴苯基)-3-吗啉代吡咯)的抗惊厥特性的研究表明溴苯基基团在药物化学中的重要性。这些化合物显示出相当大的活性,且没有神经毒性,这表明 1-(2-溴苯基)-4-甲基哌嗪在此领域的关联性 (Unverferth 等人,1998 年)。
抗菌和抗真菌活性
- 已合成具有显着抗菌和抗真菌活性的 1-(2-溴苯基)-4-甲基哌嗪衍生物。这表明其在开发新的抗菌剂中的潜在用途 (Nagaraj 等人,2018 年)。
生物化学研究
- 在生物化学研究中,1-(2-溴苯基)-4-甲基哌嗪衍生物已用于研究蛋白质-配体相互作用。例如,已研究噻吩-2-甲醛衍生物与人血清白蛋白的结合特性,并使用了各种光谱学和对接研究 (Shareef 等人,2016 年)。
未来方向
属性
IUPAC Name |
1-(2-bromophenyl)-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-13-6-8-14(9-7-13)11-5-3-2-4-10(11)12/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHDZLSJTFQULJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701288941 | |
| Record name | 1-(2-Bromophenyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
250383-81-4 | |
| Record name | 1-(2-Bromophenyl)-4-methylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=250383-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromophenyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


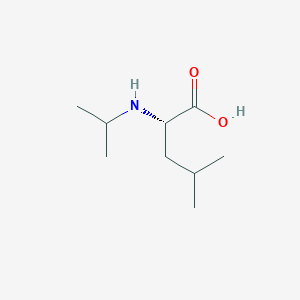
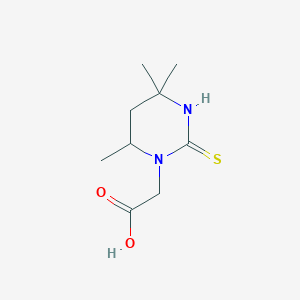
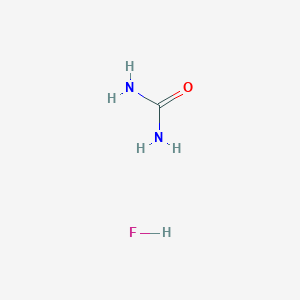
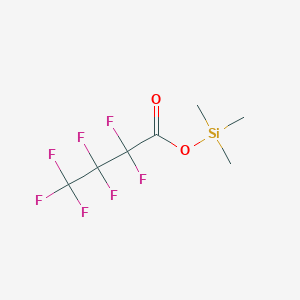
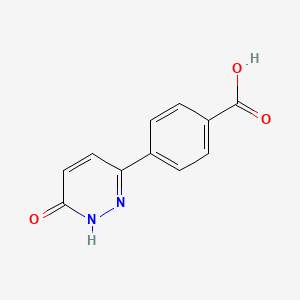
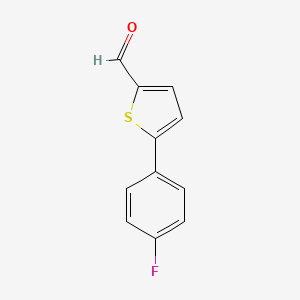
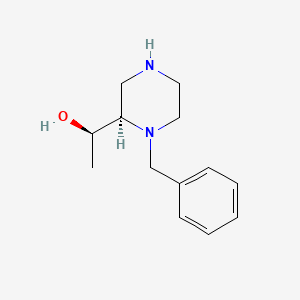
![4-Oxatetracyclo[6.2.1.0^{2,7}.0^{3,5}]undecan-10-yl acetate](/img/structure/B3119320.png)
